molecular formula C23H26N2O5 B8113114 Fmoc-Asn-OtBu

Fmoc-Asn-OtBu

Cat. No.: B8113114
M. Wt: 410.5 g/mol
InChI Key: LXTHDMGKTOELQD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn-OtBu, also known as 9-fluorenylmethoxycarbonyl-L-asparagine tert-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of peptides due to its ability to prevent side reactions and ensure the integrity of the peptide chain during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn-OtBu typically involves the protection of the amino and carboxyl groups of L-asparagine. The amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxyl group is protected with a tert-butyl (OtBu) ester. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn-OtBu undergoes several types of chemical reactions, primarily focused on deprotection and coupling reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the deprotected amino acid (L-asparagine) and the corresponding peptide fragments when used in peptide synthesis .

Scientific Research Applications

Fmoc-Asn-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Fmoc-Asn-OtBu in peptide synthesis involves the protection of reactive functional groups to prevent side reactions. The Fmoc group protects the amino group, while the OtBu group protects the carboxyl group. These protecting groups are stable under the conditions used for peptide bond formation but can be selectively removed under specific conditions (piperidine for Fmoc, TFA for OtBu), allowing for the stepwise assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide both amino and carboxyl protection, making it highly versatile in peptide synthesis. Its stability and ease of deprotection make it a preferred choice for synthesizing peptides with asparagine residues .

Properties

IUPAC Name

tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHDMGKTOELQD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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